molecular formula C8H17NO B13566303 (4-Aminocycloheptyl)methanol

(4-Aminocycloheptyl)methanol

Cat. No.: B13566303
M. Wt: 143.23 g/mol
InChI Key: XAFJXJQBPYHUDY-UHFFFAOYSA-N
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Description

(4-Aminocycloheptyl)methanol is a chemical compound with the molecular formula C8H17NO It consists of a cycloheptane ring substituted with an amino group at the 4-position and a hydroxymethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminocycloheptyl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 4-aminocycloheptanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Aminocycloheptyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Formation of 4-aminocycloheptanone or 4-aminocycloheptanoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(4-Aminocycloheptyl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Aminocycloheptyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    (1-Aminocycloheptyl)methanol: Similar structure but with the amino group at the 1-position.

    Cycloheptanemethanol: Lacks the amino group, making it less reactive in certain chemical reactions.

Uniqueness

(4-Aminocycloheptyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on a cycloheptane ring

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(4-aminocycloheptyl)methanol

InChI

InChI=1S/C8H17NO/c9-8-3-1-2-7(6-10)4-5-8/h7-8,10H,1-6,9H2

InChI Key

XAFJXJQBPYHUDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC(C1)N)CO

Origin of Product

United States

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